

# Simvastatin-d6 chemical properties and structure

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An In-depth Technical Guide to Simvastatin-d6: Chemical Properties and Structure

#### Introduction

Simvastatin-d6 is the deuterated analog of simvastatin, a well-established HMG-CoA reductase inhibitor used to lower cholesterol and reduce the risk of cardiovascular disease.[1] The "d6" designation signifies the replacement of six hydrogen atoms with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling makes Simvastatin-d6 an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the precise quantification of simvastatin in biological samples using mass spectrometry.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Simvastatin-d6 for researchers, scientists, and drug development professionals.

## **Chemical Properties**

**Simvastatin-d6** is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C25H32D6O5	[4][5][6]
Molecular Weight	424.60 g/mol	[4][5]
CAS Number	1002347-71-8	[1][2][4]
IUPAC Name	(1S, 3R, 7S, 8S, 8aR)-8-(2- ((2R, 4R)-4-hydroxy-6- oxotetrahydro-2H-pyran-2- yl)ethyl)-3, 7-dimethyl-1, 2, 3, 7, 8, 8a-hexahydronaphthalen- 1-yl 2, 2-bis(methyl- d3)butanoate	[2]
Synonyms	(+)-Simvastatin-d6, Cholestat-d6, Lipex-d6, Novo-Simvastatin-d6, Simvotin-d6, Sinvacor-d6, Statin-d6, Zocor-d6, Zorced-d6	[2][5][6]
Purity	≥98% to ≥99% deuterated forms (d1-d6)	[3][5]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml	[3]
Physical Appearance	White to Off-White Solid	[1]
Stability	Hygroscopic; Stable for ≥ 4 years when stored at -20°C	[1][3]

#### **Chemical Structure**

**Simvastatin-d6** is a synthetically modified version of simvastatin where six hydrogen atoms on the 2,2-dimethylbutanoate side chain have been replaced with deuterium atoms. This specific placement of stable isotopes results in a molecule with a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This mass difference is critical for its use as an internal standard in mass



spectrometry-based assays, as it allows for its clear differentiation from the analyte (simvastatin) without interfering with its chromatographic behavior.

## **Experimental Protocols**

**Simvastatin-d6** is predominantly used as an internal standard for the quantification of simvastatin and its metabolites in biological matrices, such as plasma. The following is a detailed methodology for a typical LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) bioanalytical assay.

### **Sample Preparation: Supported Liquid Extraction (SLE)**

- Sample Aliquoting: Transfer 150 μL of plasma sample into a 96-well plate.
- Internal Standard Spiking: Add 100 μL of ice-cold ammonium acetate (100 mM, pH 4.5) containing the internal standards, including **Simvastatin-d6** (typically at a concentration of 10 ng/mL).[7]
- Extraction Plate Loading: Mix the sample and transfer the mixture to a 96-well supported liquid extraction plate.
- Incubation: Allow the mixture to incubate for 10 minutes to ensure proper absorption onto the solid support.[7]
- Elution: Elute the analytes from the extraction plate by applying 0.5 mL of methyl tert-butyl ether three times.[7]
- Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 80  $\mu$ L of 40% acetonitrile in water.[7]

#### **Chromatographic Separation: LC-MS/MS Analysis**

- Injection: Inject 5 μL of the reconstituted sample onto the analytical column.[7]
- Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Sciex 5500Qtrap) with an electrospray ionization (ESI) source.[7]



- Analytical Column: Perform chromatographic separation on a Luna Omega polar C18 column (100 × 2.1 mm, 1.6 μm particle size).[7]
- Mobile Phases:
  - Mobile Phase A: 5 mM ammonium formate (pH 3.9, adjusted with formic acid).
  - Mobile Phase B: Acetonitrile.[7]
- Gradient Elution:
  - Maintain the column temperature at 40°C and the flow rate at 300 μL/min.[7]
  - The gradient conditions are as follows:
    - Hold at 20% B for 1 minute.
    - Linearly ramp from 20% B to 40% B over 3 minutes.
    - Linearly ramp from 40% B to 90% B over 2 minutes.
    - Hold at 90% B for 1 minute.
    - Re-equilibrate to initial conditions (20% B).[7]

#### **Mass Spectrometric Detection**

- Ionization Mode: Operate the electrospray ion source in either positive or negative mode depending on the analyte. For Simvastatin lactone, positive mode is used.[7]
- Detection Method: Use Multiple Reaction Monitoring (MRM) to detect the specific mass-to-charge (m/z) ion transitions for each analyte and internal standard.[7]
  - Simvastatin lactone transition: m/z 436 → 285[7]
  - The corresponding transition for Simvastatin-d6 would be monitored to have a mass shift consistent with the deuterium labeling.

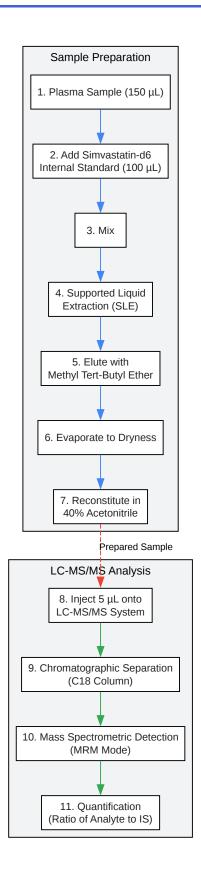




## **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow for the quantification of Simvastatin in plasma samples using **Simvastatin-d6** as an internal standard.





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